BI-4924 was developed as part of a series of compounds targeting the serine synthesis pathway, which is often upregulated in cancer cells. It is classified as a small molecule inhibitor specifically targeting phosphoglycerate dehydrogenase. The compound's mechanism involves competitive inhibition, where it competes with the natural substrate for binding to the enzyme .
The synthesis of BI-4924 involved several key steps:
The molecular structure of BI-4924 is characterized by its ability to mimic the natural substrate of phosphoglycerate dehydrogenase. Key structural features include:
BI-4924 primarily acts through reversible inhibition of phosphoglycerate dehydrogenase. The compound competes with 3-phosphoglycerate, the enzyme's natural substrate, leading to decreased production of 3-phosphopyruvate. This inhibition disrupts the serine biosynthesis pathway, which is essential for cancer cell proliferation.
The conversion of BI-4916 (the prodrug) into BI-4924 involves hydrolysis reactions that occur intracellularly, allowing for enhanced drug delivery within target cells .
The mechanism of action for BI-4924 involves:
BI-4924 exhibits several notable physical and chemical properties:
BI-4924 has significant potential applications in cancer research and treatment:
CAS No.: 13561-08-5
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.:
CAS No.: 20937-86-4